4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane

Beschreibung

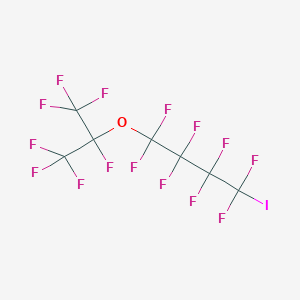

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane (CAS 375-03-1) is a highly fluorinated organic compound characterized by a linear butane backbone substituted with iodine at the 1-position and a heptafluoroisopropoxy group at the 4-position. Its molecular formula is C₇F₁₅IO, with a molecular weight of 530.04 g/mol. The compound is synthesized via nucleophilic substitution reactions between perfluorinated alkoxide precursors and iodoperfluorobutane derivatives under controlled conditions .

Key properties include:

- Boiling Point: 112–115°C (measured at 760 mmHg)

- Density: 1.92 g/cm³ at 20°C

- Solubility: Insoluble in water but miscible with fluorinated solvents like perfluorohexane.

- Thermal Stability: Decomposes above 250°C, releasing iodine and carbonyl fluoride .

Its primary applications include use as a dielectric fluid in high-voltage electronics, a precursor for fluorinated surfactants, and a specialty solvent in pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F15IO/c8-1(9,6(19,20)23)2(10,11)7(21,22)24-3(12,4(13,14)15)5(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDUOBZWJVSNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(F)(F)I)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544671 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25080-17-5 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the reaction of a suitable butane derivative with iodine and fluorine sources under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Addition Reactions: The multiple fluorine atoms can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialized materials, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The compound is compared to three analogues:

| Property | 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane | 1-Iodoperfluorobutane | 1-Iodo-4-methoxyheptafluorobutane | 4-(Trifluoromethoxy)-1-iodooctafluorobutane |

|---|---|---|---|---|

| Molecular Formula | C₇F₁₅IO | C₄F₉I | C₅H₃F₇IO | C₅F₁₃IO |

| Boiling Point (°C) | 112–115 | 98–100 | 85–88 | 105–108 |

| Density (g/cm³) | 1.92 | 2.11 | 1.78 | 1.95 |

| Solubility in Water | Insoluble | Insoluble | Partially miscible (0.5 g/L) | Insoluble |

| Thermal Stability (°C) | 250 | 220 | 180 | 240 |

| Dielectric Constant | 2.3 | 2.1 | 3.2 | 2.4 |

*Sources: *

Research Findings and Industrial Relevance

- Electronics Industry : The compound’s high dielectric constant (2.3) and thermal stability make it superior to 1-iodoperfluorobutane for immersion cooling in data centers .

- Pharmaceutical Synthesis : Its inertness toward Grignard reagents allows selective alkylation in fluorinated drug intermediates, unlike 1-iodo-4-methoxyheptafluorobutane, which reacts competitively .

- Environmental Concerns : While all analogues are persistent in the environment, the heptafluoroisopropoxy derivative’s longer degradation half-life (12 years vs. 8 years for trifluoromethoxy analogues) raises regulatory scrutiny .

Biologische Aktivität

Overview of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane

This compound is a fluorinated organic compound that features a heptafluoroisopropoxy group and an iodo substituent on an octafluorobutane backbone. The presence of multiple fluorine atoms in its structure suggests potential applications in various fields, including pharmaceuticals, materials science, and as a surfactant.

- IUPAC Name : this compound

- CAS Number : 25080-17-5

- Molecular Formula : C8F15IO

Potential Biological Activity

While specific studies on the biological activity of this compound are scarce, the general characteristics of fluorinated compounds can provide insights into their potential effects:

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt cellular membranes.

- Pharmacological Applications : The unique structure may allow for interactions with biological targets, potentially leading to applications in drug design, particularly in developing novel therapeutics.

Research Findings

- Fluorinated Surfactants : Research indicates that fluorinated surfactants can alter membrane dynamics and exhibit toxicity towards certain microorganisms.

- Medicinal Chemistry : Fluorine substitution in drug molecules often enhances metabolic stability and bioavailability, suggesting that this compound could be explored for medicinal applications.

Table: Comparison of Biological Activity in Fluorinated Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Perfluorooctanoic acid (PFOA) | Endocrine disruption | |

| Perfluorinated surfactants | Antimicrobial properties | |

| 1-(Perfluorobutyl)octanoic acid | Toxicity in aquatic species |

Notable Research Insights

- Antimicrobial Studies : A study found that perfluorinated compounds could inhibit the growth of certain bacteria by disrupting their cellular membranes.

- Toxicological Assessments : Research has shown that some fluorinated compounds can accumulate in living organisms, raising concerns about long-term exposure and bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.